molecular formula C13H19N5O3 B2890656 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714235-68-4

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2890656
CAS No.: 714235-68-4
M. Wt: 293.327
InChI Key: CNHQJGPBSYPZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class Purines are nitrogenous bases found in DNA and RNA, playing a crucial role in genetic information storage and transmission

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. One common synthetic route includes the following steps:

  • Alkylation: : The purine core is alkylated using an appropriate alkylating agent to introduce the allyl group at the 7-position.

  • Methylation: : The 3-methyl group is introduced through methylation reactions, typically using methylating agents such as methyl iodide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure, potentially altering its biological activity.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound

Scientific Research Applications

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can serve as a tool for studying biological processes, such as nucleotide metabolism and enzyme interactions.

  • Medicine: : Potential therapeutic applications include the development of new drugs for treating various diseases, given its structural similarity to natural purines.

  • Industry: : The compound's unique properties may be exploited in industrial processes, such as catalysis and material science.

Mechanism of Action

The mechanism by which 7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

7-allyl-8-((3-methoxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as adenine, guanine, and xanthine These compounds share structural similarities but differ in their functional groups and biological activities

List of Similar Compounds

  • Adenine

  • Guanine

  • Xanthine

  • Theobromine

  • Caffeine

This compound's unique structure and properties make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

8-(3-methoxypropylamino)-3-methyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O3/c1-4-7-18-9-10(17(2)13(20)16-11(9)19)15-12(18)14-6-5-8-21-3/h4H,1,5-8H2,2-3H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHQJGPBSYPZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCCOC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.